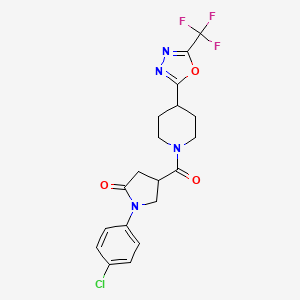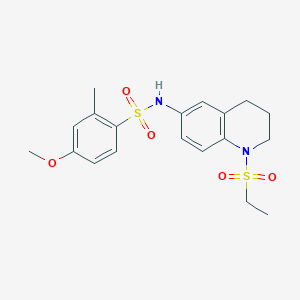![molecular formula C13H11F3N4O B2555671 [3-(Triazol-2-yl)azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone CAS No. 2415535-17-8](/img/structure/B2555671.png)
[3-(Triazol-2-yl)azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their broad range of chemical and biological properties and are a central scaffold in many pharmaceuticals . Azetidines, on the other hand, are four-membered cyclic amines. They are less common but have been gaining attention in drug discovery .
Synthesis Analysis
The synthesis of triazole derivatives often involves the Huisgen 1,3-dipolar cycloaddition reaction, which is a type of click chemistry . This reaction involves the cycloaddition of an organic azide and an alkyne to form a triazole . For azetidines, one common method of synthesis involves the reaction of a beta-amino acid with an acylating agent .Molecular Structure Analysis
Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms . Azetidines have a four-membered ring with one nitrogen and three carbon atoms .Chemical Reactions Analysis
Triazoles can participate in a variety of chemical reactions due to their three nitrogen atoms. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in click chemistry . Azetidines, due to their strained ring structure, can undergo ring-opening reactions .Physical And Chemical Properties Analysis
Triazoles are generally stable compounds that are resistant to hydrolysis, oxidation, reduction, and enzymatic degradation . Azetidines, due to their strained ring structure, can be more reactive .Future Directions
properties
IUPAC Name |
[3-(triazol-2-yl)azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O/c14-13(15,16)11-4-2-1-3-10(11)12(21)19-7-9(8-19)20-17-5-6-18-20/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPUWRDEQLVPFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2C(F)(F)F)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2555588.png)
![3-methyl-2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2555589.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2555590.png)
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B2555592.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acrylamide](/img/structure/B2555596.png)
![4-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2555599.png)

![N'-(3,5-dimethylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2555601.png)
![1,3-Dimethyl-7-phenoxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B2555603.png)

![1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)-](/img/structure/B2555609.png)
![1-[(3S,4R)-3-(hydroxymethyl)-4-(thiophen-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2555610.png)
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide](/img/structure/B2555611.png)